4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid
CAS No.:
Cat. No.: VC16681332
Molecular Formula: C25H30O13
Molecular Weight: 538.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H30O13 |
|---|---|
| Molecular Weight | 538.5 g/mol |
| IUPAC Name | 4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |
| Standard InChI | InChI=1S/C25H30O13/c1-2-13-14(7-8-35-19(29)6-4-12-3-5-16(27)17(28)9-12)15(23(33)34)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h2-6,9,11,13-14,18,20-22,24-28,30-32H,1,7-8,10H2,(H,33,34) |
| Standard InChI Key | ZPEFYJBGAZLAKK-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CCOC(=O)C=CC3=CC(=C(C=C3)O)O |
Introduction
The compound 4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid is a complex organic molecule with a rich structural profile. It features multiple functional groups, including hydroxyl and carboxylic acid groups, and contains a pyran ring and a substituted oxane ring. This structural diversity suggests potential for diverse biological activities, making it an interesting subject for research in pharmaceuticals and natural product chemistry.
Synthesis and Preparation
While specific synthesis methods for this compound are not widely documented in reliable sources, complex organic molecules like this are typically synthesized through multi-step reactions involving the formation of the pyran and oxane rings, followed by the attachment of the prop-2-enoyloxy and 3,4-dihydroxyphenyl groups. Common techniques might include esterification, etherification, and condensation reactions.
Interaction Studies and Bioavailability
Understanding the bioavailability and efficacy of this compound requires interaction studies. These studies would focus on how the compound interacts with biological systems, including its solubility, stability, and ability to reach target sites within the body.
Note:
Due to the limited availability of reliable sources specifically focused on this compound, the information provided is based on general principles of organic chemistry and the structure of the compound itself. Further research and experimental data are necessary to fully understand its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume